

# Commercial Suppliers and Technical Guide for Bictegravir-D4 in Research Applications

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## Compound of Interest

Compound Name: Bictegravir-D4

Cat. No.: B15566421

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## A Technical Whitepaper for Drug Development Professionals

This guide provides an in-depth overview of commercial sources for **Bictegravir-D4**, a deuterated internal standard essential for the accurate quantification of Bictegravir in research and preclinical studies. Designed for researchers, scientists, and drug development professionals, this document outlines key technical data, details the compound's mechanism of action, and presents a representative experimental protocol for its use in bioanalytical assays.

## Introduction to Bictegravir and the Role of Deuterated Standards

Bictegravir is a potent, second-generation HIV-1 integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection.[1][2] It functions by blocking the catalytic activity of the HIV-1 integrase enzyme, a critical step in the viral replication cycle where the viral DNA is inserted into the host cell's genome.[1][3][4]

In pharmacokinetic (PK) and drug metabolism studies, the precise and accurate measurement of drug concentrations in biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and selectivity.[5][6] The reliability of LC-MS/MS quantification is significantly enhanced by the use of stable isotope-labeled (SIL) internal standards, with deuterated compounds like **Bictegravir-D4** being the preferred choice.[5][7]

**Bictegravir-D4** possesses nearly identical physicochemical properties to Bictegravir, ensuring it behaves similarly during sample extraction, chromatography, and ionization.[5] However, its increased molecular weight allows it to be distinguished by the mass spectrometer. By adding a known amount of **Bictegravir-D4** to each sample, it serves as a robust internal control, correcting for variability in sample preparation and instrument response, thereby ensuring highly accurate quantification of the parent drug.[6]

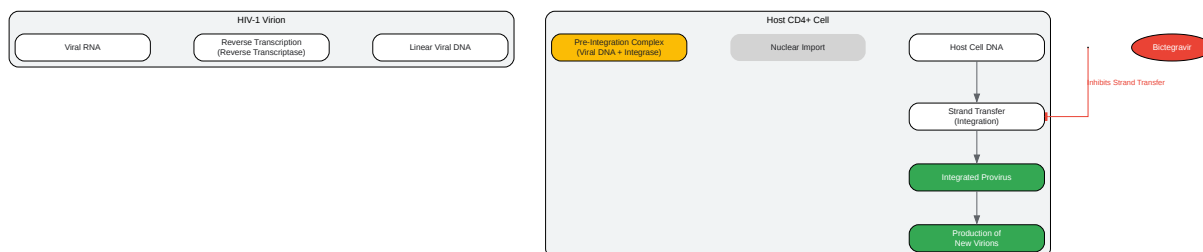
## Commercial Suppliers of Bictegravir-D4

A number of specialized chemical suppliers provide **Bictegravir-D4** for research purposes. The table below summarizes key information from several prominent vendors. Researchers are advised to request a certificate of analysis (CoA) for lot-specific data before purchase.

Supplier	Product Name	Catalog No.	CAS No.	Molecular Formula	Purity / Isotopic Enrichment
Expert Synthesis Solutions (ESS)	Bictegravir-D4	ESS0485	1611493-60-7	C <sub>21</sub> H <sub>14</sub> D <sub>4</sub> F <sub>3</sub> N <sub>3</sub> O <sub>5</sub>	Purity: 97.2% by HPLC; >98% atom D[8]
Expert Synthesis Solutions (ESS)	Bictegravir-D4 Sodium	ESS0492	1807988-02-8	C <sub>21</sub> H <sub>13</sub> D <sub>4</sub> F <sub>3</sub> N <sub>3</sub> NaO <sub>5</sub>	Purity: 98.8% by HPLC; >98% atom D[9][10]
SynZeal	Bictegravir D4	SZ-B048D02	N/A	C <sub>21</sub> H <sub>14</sub> D <sub>4</sub> F <sub>3</sub> N <sub>3</sub> O <sub>5</sub>	Supplied with detailed characterization data[11]
Cayman Chemical	Bictegravir	26532	1611493-60-7	C <sub>21</sub> H <sub>18</sub> F <sub>3</sub> N <sub>3</sub> O <sub>5</sub>	Note: This is the unlabeled compound. Researchers should inquire about custom synthesis of the deuterated version.[12]

## Mechanism of Action: HIV-1 Integrase Inhibition

Bictegravir's primary therapeutic action is the inhibition of the HIV-1 integrase enzyme. This enzyme carries out a two-step process: 3'-processing, followed by strand transfer. Bictegravir specifically inhibits the strand transfer step, preventing the covalent insertion of the linear viral DNA into the host chromosome. This effectively halts the establishment of the HIV-1 provirus, thereby blocking viral replication.



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Bictegravir inhibits the HIV-1 integrase enzyme, preventing viral DNA integration.

## Experimental Protocols and Methodologies

**Bictegravir-D4** is primarily used as an internal standard (IS) for quantification of Bictegravir in biological samples by LC-MS/MS. The following protocol is a representative example based on published methodologies for bioanalytical assays.[\[13\]](#)[\[14\]](#)[\[15\]](#)

## Objective

To quantify the concentration of Bictegravir in human plasma using a validated LC-MS/MS method with **Bictegravir-D4** as an internal standard.

## Materials and Reagents

- Analytes: Bictegravir reference standard, **Bictegravir-D4** internal standard.

- Biological Matrix: Blank human plasma (K2-EDTA).
- Reagents: HPLC-grade acetonitrile, methanol, and water; Formic acid.
- Equipment: UPLC/HPLC system, triple quadrupole mass spectrometer, analytical balance, centrifuge, vortex mixer.

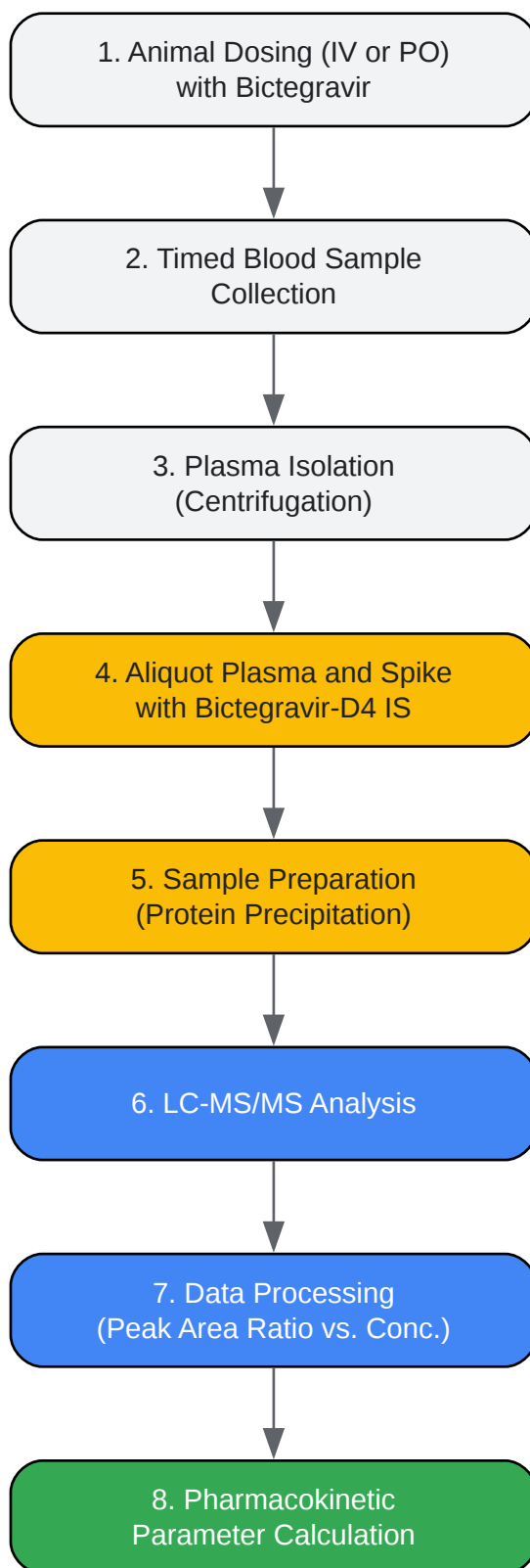
## Stock and Working Solution Preparation

- Stock Solutions (1 mg/mL): Prepare individual stock solutions of Bictegravir and **Bictegravir-D4** in methanol.
- Calibration Standards: Perform serial dilutions of the Bictegravir stock solution with 50:50 methanol/water to create a series of working solutions for calibration curve standards (e.g., ranging from 1 to 10,000 ng/mL).[\[13\]](#)[\[14\]](#)
- Internal Standard Working Solution: Dilute the **Bictegravir-D4** stock solution to a fixed concentration (e.g., 100 ng/mL) in acetonitrile.

## Sample Preparation (Protein Precipitation)

- Aliquot 50 µL of plasma sample (calibration standard, quality control, or unknown study sample) into a microcentrifuge tube.[\[13\]](#)[\[14\]](#)
- Add 200 µL of the **Bictegravir-D4** internal standard working solution in acetonitrile.[\[13\]](#)
- Vortex the mixture for 1-5 minutes to precipitate plasma proteins.
- Centrifuge at high speed (e.g., 14,000 rpm) for 5-10 minutes at 4°C.
- Transfer the clear supernatant to a clean tube or 96-well plate.
- Dilute the supernatant (e.g., 50 µL of supernatant with 150 µL of 50% acetonitrile in water) before injection.[\[13\]](#)
- Inject 2 µL of the final prepared sample into the LC-MS/MS system.[\[13\]](#)

The diagram below illustrates a typical workflow for a pharmacokinetic study utilizing a deuterated internal standard.



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Workflow for a pharmacokinetic study using a deuterated internal standard.

## LC-MS/MS Conditions (Representative)

- LC System: UPLC/HPLC System.
- Column: Kinetex EVO C18, 50 × 3.0 mm, 5 µm.[\[13\]](#)[\[14\]](#)
- Mobile Phase: Isocratic elution with 80:20 acetonitrile/water with 0.1% formic acid.[\[13\]](#)[\[14\]](#)
- Flow Rate: 0.4 - 0.6 mL/min.
- Mass Spectrometer: Triple Quadrupole Mass Spectrometer.
- Ionization Mode: Electrospray Ionization Positive (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions (Example):
  - Bictegravir:m/z 450.1 → 289.1[\[13\]](#)[\[14\]](#)
  - **Bictegravir-D4**:m/z 454.1 → 293.1 (projected, requires empirical confirmation)

## Data Analysis

The concentration of Bictegravir in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard (Bictegravir / **Bictegravir-D4**). This ratio is then plotted against the known concentrations of the calibration standards to generate a calibration curve. The concentrations in the study samples are interpolated from this curve.

## Conclusion

**Bictegravir-D4** is an indispensable tool for researchers engaged in the development and evaluation of Bictegravir. Its use as an internal standard in LC-MS/MS assays ensures the generation of precise, accurate, and reliable pharmacokinetic and bioanalytical data. This guide provides a foundational overview of its commercial availability, mechanism of action, and a

practical framework for its application in a laboratory setting. For specific applications, further method development and validation according to regulatory guidelines are required.

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